molecular formula C10H10INO2 B8759283 4-(3-Iodophenyl)morpholin-3-one

4-(3-Iodophenyl)morpholin-3-one

Cat. No.: B8759283
M. Wt: 303.10 g/mol
InChI Key: NPTGAASRYGIMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodophenyl)morpholin-3-one is a synthetic morpholinone derivative designed for use as a key building block in medicinal chemistry and pharmaceutical research. This compound features a morpholin-3-one ring system, a privileged scaffold in drug discovery, linked to a 3-iodophenyl group. The iodine substituent on the phenyl ring makes this molecule a versatile intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which are crucial for constructing complex molecular architectures. Compounds with the morpholin-3-one core are of significant interest in the development of active pharmaceutical ingredients (APIs) and are frequently employed in the synthesis of more complex molecules. As a research chemical, this compound serves as a critical intermediate for exploring new biological pathways and developing potential therapeutic agents. It is supplied with comprehensive characterization data, which may include 1 H-NMR, Mass Spectrometry, and HPLC analysis to confirm identity and high purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

4-(3-iodophenyl)morpholin-3-one

InChI

InChI=1S/C10H10INO2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7H2

InChI Key

NPTGAASRYGIMPV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Physicochemical Properties of Morpholin-3-one Derivatives
Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) LogP Key Applications
4-(3-Iodophenyl)morpholin-3-one 3-Iodophenyl 303.10 Not reported Not reported ~2.1* Synthetic intermediate
4-(4-Aminophenyl)morpholin-3-one 4-Aminophenyl 192.21 171–175 16.6 (water) -0.8 Rivaroxaban intermediate
4-(4-Nitrophenyl)morpholin-3-one 4-Nitrophenyl 222.21 Not reported Low ~1.2 Precursor for amino derivatives
4-(3-Hydroxyphenyl)morpholin-3-one 3-Hydroxyphenyl 192.21 Not reported Moderate ~0.5 Fluorescent probes
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one Bromopyridinylmethyl 271.11 Not reported Not reported ~1.8 Antimicrobial agents

*Estimated based on iodine’s hydrophobic contribution.

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The amino group in 4-(4-aminophenyl)morpholin-3-one increases hydrophilicity (LogP = -0.8), while iodine and bromine in other derivatives enhance lipophilicity .
  • Solubility: The hydroxyl group in 4-(3-hydroxyphenyl)morpholin-3-one improves aqueous solubility compared to halogenated analogs .
  • Thermal Stability: The amino derivative’s higher melting point (171–175°C) reflects strong intermolecular hydrogen bonding, absent in halogenated analogs .
This compound

While direct synthesis details are sparse, analogous methods involve:

Sonogashira Coupling: Used for aryl-iodide intermediates in diphenylacetylene derivatives (e.g., ).

Cyclization: Lewis acid-mediated epoxide ring-opening and cyclization, as seen in morpholinone synthesis .

4-(4-Aminophenyl)morpholin-3-one
  • Synthesized via hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (95% yield with Fe/CH₃CN) .
  • Key intermediate for triazine and dihydropyridine derivatives via regioselective reactions .
4-(3-Hydroxyphenyl)morpholin-3-one
  • Prepared by debenzylation of 4-[3-(benzyloxy)phenyl]morpholin-3-one using palladium catalysts .

Stability and Handling

  • 4-(4-Aminophenyl)morpholin-3-one: Requires storage in inert atmospheres and protection from light due to amine oxidation sensitivity .
  • Iodinated Derivatives: Likely light-sensitive, necessitating similar precautions to prevent dehalogenation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Iodophenyl)morpholin-3-one, and what experimental conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis of morpholinone derivatives often involves stepwise functionalization. For example, coupling 4-aminophenyl morpholinone intermediates with iodophenyl groups can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A regioselective approach using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled temperatures (0–5°C) in acetone with potassium carbonate as a base has been reported for similar triazine-morpholinone hybrids, yielding intermediates with 88% efficiency . Hydrolysis of oxazolidinone precursors under basic conditions (e.g., 1M LiOH in dioxane/water) is another key step for generating morpholinone cores .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons in iodophenyl groups resonate at δ ~7.2–8.1 ppm, while morpholinone carbonyl carbons appear at ~170 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves intramolecular interactions (e.g., N–H⋯O/S hydrogen bonds) and ring puckering. Software like SHELXL refines crystallographic data, with reliability factors (R) < 0.06 achievable for high-quality crystals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 422.24 for C15_{15}H11_{11}IN4_4OS) .

Q. What biological activities have been reported for morpholinone derivatives, and how are these assays designed?

  • Methodological Answer : Morpholinone-triazine hybrids exhibit antimicrobial activity. For example, derivatives with chlorophenyl substituents show MIC values < 1 µg/mL against Staphylococcus aureus . Assays typically involve:

  • Broth Dilution : Bacterial/fungal strains are cultured in Mueller-Hinton broth with compound dilutions (1–256 µg/mL) to determine MIC .
  • Time-Kill Kinetics : Viable cell counts are monitored over 24 hours to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can structural ambiguities in this compound, such as ring puckering or tautomerism, be resolved computationally?

  • Methodological Answer :

  • Cremer-Pople Parameters : Puckering amplitudes (qq) and phase angles (ϕ\phi) quantify non-planar ring distortions. For six-membered morpholinone rings, q2q_2 values > 0.5 Å indicate significant chair or boat conformations .
  • DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts stable tautomers. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize enol-keto tautomers, with energy differences < 2 kcal/mol .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

  • Methodological Answer :

  • Catalytic Systems : Use HATU/DIPEA coupling agents to reduce reaction times and improve regioselectivity in amide bond formation .
  • Flow Chemistry : Continuous flow reactors enhance mixing for exothermic steps (e.g., LiOH-mediated hydrolysis), reducing thermal degradation .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factors and facilitate solvent recovery .

Q. How do researchers address discrepancies in spectroscopic data for morpholinone derivatives, such as unexpected 1^1H NMR splitting patterns?

  • Methodological Answer :

  • Variable Temperature NMR : Cooling to 243 K slows conformational exchange, resolving split peaks caused by dynamic processes like ring inversion .
  • 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons and spatial proximity of iodophenyl/morpholinone groups to assign ambiguous signals .

Q. What methodologies are employed to study the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer :

  • Competition Experiments : React equimolar iodophenyl and non-halogenated aryl substrates with electrophiles (e.g., HNO3_3) to quantify para/meta substitution ratios via HPLC .
  • DFT-Based Fukui Indices : Calculate nucleophilic (f+f^+) and electrophilic (ff^-) indices to predict reactive sites. Iodine’s electron-withdrawing effect directs electrophiles to the para position .

Q. How are impurity profiles of this compound analyzed during pharmaceutical development?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns (3.5 µm, 150 mm) with acetonitrile/0.1% formic acid gradients resolve impurities (e.g., des-iodo byproducts). MS/MS fragmentation confirms structures .
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.